Cas no 1345697-82-6 (2-p-Tolylamino propionic acid)

2-p-Tolylamino propionic acid 化学的及び物理的性質
名前と識別子
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- 2-p-tolylamino propionic acid
- 2-(4-methylanilino)propanoic acid
- 2-(p-Tolylamino)propanoic acid
- 2-p-Tolylamino-propionic acid
- 4-Methylphenyl-L-alanine
- 2-[(4-methylphenyl)amino]propanoic Acid
- N-(4-Methylphenyl)alanine
- 2-p-Tolylaminopropionicacid
- 2-p-tolylaminopropionic acid
- 2-p-Tolylamino propionic acid
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- MDL: MFCD02255682
- インチ: 1S/C10H13NO2/c1-7-3-5-9(6-4-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)
- InChIKey: KZUIVFOYFVOBAR-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)NC1C=CC(C)=CC=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- トポロジー分子極性表面積: 49.3
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-p-Tolylamino propionic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB562227-500 mg |
N-(4-Methylphenyl)alanine; . |
1345697-82-6 | 500MG |
€339.20 | 2023-04-13 | ||
Ambeed | A823297-1g |
2-(p-Tolylamino)propanoic acid |
1345697-82-6 | 97% | 1g |
$555.0 | 2025-02-21 | |
Fluorochem | 020222-1g |
2-p-Tolylamino-propionic acid |
1345697-82-6 | 1g |
£372.00 | 2022-03-01 | ||
A2B Chem LLC | AX83417-10g |
2-(p-Tolylamino)propanoic acid |
1345697-82-6 | >95% | 10g |
$1550.00 | 2024-04-20 | |
A2B Chem LLC | AX83417-5g |
2-(p-Tolylamino)propanoic acid |
1345697-82-6 | >95% | 5g |
$1134.00 | 2024-04-20 | |
abcr | AB562227-1 g |
N-(4-Methylphenyl)alanine; . |
1345697-82-6 | 1g |
€406.00 | 2023-04-13 | ||
abcr | AB562227-500mg |
N-(4-Methylphenyl)alanine; . |
1345697-82-6 | 500mg |
€333.00 | 2025-02-14 | ||
abcr | AB562227-5 g |
N-(4-Methylphenyl)alanine; . |
1345697-82-6 | 5g |
€1,074.00 | 2023-04-13 | ||
Fluorochem | 020222-250mg |
2-p-Tolylamino-propionic acid |
1345697-82-6 | 250mg |
£160.00 | 2022-03-01 | ||
Fluorochem | 020222-2g |
2-p-Tolylamino-propionic acid |
1345697-82-6 | 2g |
£598.00 | 2022-03-01 |
2-p-Tolylamino propionic acid 関連文献
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Stephan Bachmann,Doris Fielenbach,Karl Anker J?rgensen Org. Biomol. Chem. 2004 2 3044
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Jiu-Jian Ji,Zhi-Qiang Zhu,Li-Jin Xiao,Dong Guo,Xiao Zhu,Juan Tang,Jun Wu,Zong-Bo Xie,Zhang-Gao Le Org. Chem. Front. 2019 6 3693
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Xiaoqin Liu,Xianglong Meng,Xiaojuan Su,Kele Ren,Chenxu Ning,Xiaoming Qi,Shuosheng Zhang Food Funct. 2022 13 11236
2-p-Tolylamino propionic acidに関する追加情報
2-p-Tolylamino Propionic Acid: A Comprehensive Overview
2-p-Tolylamino propionic acid, identified by the CAS registry number 1345697-82-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and versatile properties, has garnered attention due to its potential applications in drug development, biochemistry, and advanced materials. Recent studies have highlighted its role in enhancing the efficacy of therapeutic agents and its ability to serve as a building block for more complex molecular architectures.
The molecular structure of 2-p-Tolylamino propionic acid consists of a propionic acid backbone with a p-tolylamino group attached at the second carbon. This configuration imparts the molecule with both hydrophilic and hydrophobic characteristics, making it highly versatile. The p-tolyl group introduces steric bulk and electronic effects, which can influence the compound's reactivity and solubility properties. These attributes have been leveraged in various chemical synthesis pathways, enabling the creation of derivatives with tailored functionalities.
Recent research has focused on the synthesis and characterization of 2-p-Tolylamino propionic acid derivatives. For instance, studies have explored their use as ligands in metalloorganic frameworks (MOFs) and as components in polymerizable systems. These applications exploit the compound's ability to form stable coordination bonds and participate in cross-linking reactions. Moreover, its role as a chiral auxiliary in asymmetric synthesis has been investigated, showcasing its potential in enantioselective catalysis.
In the realm of pharmacology, 2-p-Tolylamino propionic acid has been examined for its bioavailability and metabolic stability. Preclinical studies suggest that it may serve as a precursor for drugs targeting specific receptor systems. Its ability to modulate cellular signaling pathways has led to exploratory research in oncology and neurodegenerative diseases. Furthermore, its role as a bioisostere in drug design has been highlighted, offering opportunities for improving drug efficacy while minimizing adverse effects.
The synthesis of 2-p-Tolylamino propionic acid typically involves multi-step processes that combine nucleophilic substitution, condensation reactions, and oxidation steps. Recent advancements in catalytic methods have streamlined these processes, enhancing yield and purity. For example, the use of palladium-catalyzed coupling reactions has enabled more efficient construction of the p-tolylamino group. Additionally, green chemistry approaches have been applied to reduce environmental impact during production.
The physical properties of 2-p-Tolylamino propionic acid, including its melting point, solubility profiles, and spectroscopic characteristics, have been extensively characterized using modern analytical techniques such as NMR spectroscopy and mass spectrometry. These studies provide critical insights into the compound's behavior under various conditions, facilitating its application in diverse chemical systems.
In conclusion, 2-p-Tolylamino propionic acid, with its unique structural features and versatile properties, represents a valuable compound in contemporary chemical research. Its applications span across multiple disciplines, driven by ongoing advancements in synthetic methodologies and biomolecular interactions. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.
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